molecular formula C16H27BO2S B1387860 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 883742-29-8

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1387860
M. Wt: 294.3 g/mol
InChI Key: QEFQFMZHWUCJOA-UHFFFAOYSA-N
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Description

“2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as TTTT-Hex, is a boron-containing compound. It has a molecular weight of 294.26 and a molecular formula of C16H27BO2S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel solution-processable two-dimensional-conjugated organic small molecule based on triphenylamine (TPA) core has been designed and synthesized by Knoevenagel reaction . Another method involves the reaction of 2-(phenylsulfonyl)-3-hexylthiophene with a Knochel–Hauser base to generate an intermediate, which on reaction with a nickel catalyst generates the desired product .


Molecular Structure Analysis

The molecular structure of “2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of a thiophene ring attached to a boronate ester group . The boronate ester group is known to contribute to the stability of the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, aromatic nucleophilic substitution of one bromine atom in a heterocyclic system by nitrogen nucleophiles has been reported . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .

Scientific Research Applications

Application 1: Pharmacological Aspects

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : The compound 2,5-Dibromo-3-hexylthiophene, which is structurally similar to the compound you mentioned, has been synthesized and studied for its pharmacological aspects .
  • Methods of Application : This compound was synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. This involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
  • Results or Outcomes : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities. Almost all products showed potentially good properties. The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities among all newly synthesized derivatives .

Application 2: Organic Photovoltaics

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), which is structurally similar to the compound you mentioned, has been synthesized and studied for its application in organic photovoltaics .
  • Methods of Application : This compound was synthesized by the bromination of its parent heterocycle. The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles were found .
  • Results or Outcomes : The synthesized compound was found to be hydrolytically and thermally stable. Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), which can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .

Application 3: Protein Structure Prediction

  • Scientific Field : Bioinformatics .
  • Summary of the Application : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .
  • Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
  • Results or Outcomes : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .

Application 4: Obesity Treatment

  • Scientific Field : Pharmacology .
  • Summary of the Application : GLP-1-directed NMDA receptor antagonism has been studied for obesity treatment .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The compound is labeled with a warning signal word. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQFMZHWUCJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659839
Record name 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

883742-29-8
Record name 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
40
Citations
G Vancoillie, S Pelz, E Holder, R Hoogenbooma - researchgate.net
All HPLC grade solvents were purchased from Sigma-Aldrich (N, N-dimethylacetamide (DMAc), ethyl acetate and acetone), from Fischer Scientific (toluene, n-hexane and …
Number of citations: 0 www.researchgate.net
IH Jung, YK Jung, J Lee, JH Park… - Journal of Polymer …, 2008 - Wiley Online Library
We synthesized two fluorene‐based copolymers poly[(2,5‐bis(4‐hexylthiophen‐2‐yl)thiazolo[5,4‐day]thiazole‐5,5′‐diyl)‐alt‐(9,9′‐dioctylfluorene‐2,7‐diyl)] (PF‐TTZT), and poly[(5,5…
Number of citations: 50 onlinelibrary.wiley.com
H Padhy, JH Huang, D Sahu, D Patra… - Journal of Polymer …, 2010 - Wiley Online Library
A series of soluble donor‐acceptor conjugated polymers comprising of phenothiazine donor and various benzodiazole acceptors (ie, benzothiadiazole, benzoselenodiazole, and …
Number of citations: 80 onlinelibrary.wiley.com
H Kong, DH Lee, IN Kang, E Lim, YK Jung… - Journal of Materials …, 2008 - pubs.rsc.org
New amorphous semiconducting materials consisting of fluorene-based thiophene copolymers, poly(2-(5-(9,9-dibutyl-9 H-fluoren-2-yl)-3-hexylthiophen-2-yl)-5-(3-hexylthiophen-2-yl)…
Number of citations: 40 pubs.rsc.org
S Pelz, J Zhang, I Kanelidis, D Klink… - European Journal of …, 2013 - Wiley Online Library
A Sonogashira coupling reaction led to star‐shaped 1,3,5‐tris({5‐[7‐(thiophen‐2‐yl)benzo[c][1,2,5]thiadiazol‐4‐yl]thiophen‐2‐yl}ethynyl)benzene derivatives. The star‐shaped …
TAO Parviainen, PM Salmela, RJ Sippola… - ACS …, 2022 - ACS Publications
Dithienosilole moiety is an electron donating unit, and it has been applied, for example, as a part of small molecular and polymeric electron donors in high performance organic …
Number of citations: 5 pubs.acs.org
NI Abdo, AA El‐Shehawy… - European Journal of …, 2012 - Wiley Online Library
The first examples are reported of an efficient regioselective direct C–H arylation of thieno[3,4‐b]pyrazine (TP) and its 2,3‐dimethyl derivative with bromoalkylthiophenes (BATs), under …
JH Kim, S Lee, IN Kang, MJ Park… - Journal of Polymer …, 2012 - Wiley Online Library
An alternating copolymer composed of heal‐to‐tail‐structured 3,4′‐dihexyl‐2,2′‐bithiophene (DHBT) and pyrene units [poly(DHBT‐alt‐PYR)] was synthesized using a Stille coupling …
Number of citations: 20 onlinelibrary.wiley.com
RJ Kumar, JM MacDonald, TB Singh… - Journal of the …, 2011 - ACS Publications
To determine the ability of semiconductors templated by α-helical polypeptides to form higher order structures and the charge carrier properties of the supramolecular assemblies, l-…
Number of citations: 171 pubs.acs.org
D Patra, D Sahu, H Padhy, D Kekuda… - Macromolecular …, 2011 - Wiley Online Library
Five conjugated LBG polymers P1–P5 consisting of a DTP unit as an electron donor and various bithiazole units as electron acceptors are designed and synthesized for photovoltaic …
Number of citations: 14 onlinelibrary.wiley.com

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